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molecular formula C10H19FN2O2 B8796819 tert-Butyl (3-(fluoromethyl)pyrrolidin-3-yl)carbamate CAS No. 186202-12-0

tert-Butyl (3-(fluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No. B8796819
M. Wt: 218.27 g/mol
InChI Key: OFIDGFKUTVYMAH-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

A solution of ethyl benzyl-3-(tert-butoxycarbonylamino)-3-(fluoromethyl)pyrrolidine-1-carboxylate (2.27 g, 6.44 mmol) and ammonium formate (3.03 g, 32.2 mmol) in ethanol (60 mL) was flushed with nitrogen for 15 minutes. 10% Pd/C (0.69 g, 0.644 mmol) was added and the mixture heated at reflux for 30 minutes. The reaction mixture was cooled to ambient temperature, filtered through a pad of Celite and washed with ethanol (30 mL) and concentrated under reduced pressure to afford tert-butyl 3-(fluoromethyl)pyrrolidin-3-ylcarbamate (1.4 g, 100%).
Name
ethyl benzyl-3-(tert-butoxycarbonylamino)-3-(fluoromethyl)pyrrolidine-1-carboxylate
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.69 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:8]1[C:12]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])([CH2:13][F:14])[CH2:11][CH2:10][N:9]1C(OCC)=O)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[F:14][CH2:13][C:12]1([NH:15][C:16](=[O:17])[O:18][C:19]([CH3:21])([CH3:20])[CH3:22])[CH2:11][CH2:10][NH:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
ethyl benzyl-3-(tert-butoxycarbonylamino)-3-(fluoromethyl)pyrrolidine-1-carboxylate
Quantity
2.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1N(CCC1(CF)NC(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
3.03 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.69 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washed with ethanol (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FCC1(CNCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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